2-Chloro-6-(chloromethyl)-4-methoxy-3,5-dimethylpyridine
Description
Properties
IUPAC Name |
2-chloro-6-(chloromethyl)-4-methoxy-3,5-dimethylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2NO/c1-5-7(4-10)12-9(11)6(2)8(5)13-3/h4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZJYYILWBEANE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=C1OC)C)Cl)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(chloromethyl)-4-methoxy-3,5-dimethylpyridine can be achieved through several methods. One common approach involves the chlorination of 4-methoxy-3,5-dimethylpyridine using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out under reflux conditions in an inert solvent like dichloromethane or chloroform.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloromethyl group at position 6 undergoes nucleophilic substitution under controlled conditions. For example:
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Reaction with amines : In methanol at 20–25°C, the chloromethyl group reacts with primary amines (e.g., methylamine) to form secondary amine derivatives.
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Thionyl chloride-mediated activation : Treatment with thionyl chloride in dichloromethane at −20°C converts hydroxymethyl intermediates to chloromethyl derivatives, a key step in synthesizing analogs .
Table 1: Nucleophilic Substitution Conditions
Hydrogenation and Reduction
The chloromethyl group can be reduced to a hydroxymethyl group using catalytic hydrogenation:
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Catalytic hydrogenation : Pd/C (5% wt) in methanol under H₂ (1 atm) at 50°C reduces the chloromethyl group to hydroxymethyl with 94% efficiency .
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Selective dechlorination : Raney nickel in ammonia selectively removes the chloro group at position 2 without affecting the chloromethyl group .
Table 2: Reduction Reactions
Cyano Group Transformations
Indirect routes involving cyano intermediates are critical for functionalization:
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Hydrogenation of cyano to aminomethyl : Using Raney nickel and ammonia in methanol converts cyano groups to aminomethyl at 60°C (82% yield) .
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Acid-catalyzed hydrolysis : Concentrated HCl at reflux converts cyano to carboxylic acid derivatives.
Mechanistic Insight :
The methoxy group at position 4 stabilizes transition states via resonance, enhancing reactivity at adjacent positions. Steric hindrance from 3,5-dimethyl groups directs substitution to the less hindered chloromethyl site .
Diazotization and Coupling
Diazotization under acidic conditions enables coupling reactions:
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Diazonium salt formation : Treatment with NaNO₂ in glacial acetic acid at 0°C generates diazonium intermediates, which couple with phenols to form azo derivatives .
Table 3: Diazotization Parameters
| Acid Medium | Temperature | Coupling Partner | Product | Yield | Source |
|---|---|---|---|---|---|
| Glacial acetic acid | 0°C, 1 hr | Phenol | Azo-linked pyridine | 67% |
Thermal Stability and Side Reactions
At elevated temperatures (>100°C), competing elimination reactions occur:
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Dehydrohalogenation : In toluene under reflux, HCl elimination forms a vinylpyridine side product (15–20% yield).
Key Challenges and Optimization
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Selectivity : Competing reactivity at C2 (chloro) and C6 (chloromethyl) requires precise temperature control .
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Catalyst choice : Pd/C outperforms Raney nickel in hydrogenation efficiency but increases cost .
Experimental protocols emphasize inert atmospheres and anhydrous conditions to minimize hydrolysis .
Scientific Research Applications
Intermediate in Drug Synthesis
One of the primary applications of 2-Chloro-6-(chloromethyl)-4-methoxy-3,5-dimethylpyridine is its role as an intermediate in the synthesis of proton pump inhibitors (PPIs) such as omeprazole and esomeprazole . These drugs are widely used for treating peptic ulcers and gastroesophageal reflux disease (GERD) by inhibiting gastric acid secretion.
| Application | Description |
|---|---|
| Omeprazole Synthesis | Acts as a building block in the production of omeprazole, facilitating the formation of its core structure. |
| Antitumor Activity | Exhibits potential antitumor effects by inhibiting heat shock protein 90 (Hsp90), leading to reduced viability in cancer cell lines. |
| Anxiolytic Properties | Demonstrated significant reduction in anxiety-like behaviors in rodent models under stress conditions. |
Organic Synthesis
The compound serves as a versatile building block for synthesizing various organic compounds. Its reactivity allows it to participate in:
- Substitution Reactions: The chloromethyl group can be replaced with thiols, amines, or phenols.
- Oxidation and Reduction Reactions: Facilitates the formation of derivatives through oxidation or reduction processes.
Materials Science
Beyond pharmaceuticals, this compound has applications in materials science. Its unique chemical structure allows for incorporation into polymers, enhancing properties such as thermal stability and electrical conductivity. This potential has implications for industries like electronics and aerospace.
Case Study 1: Antitumor Efficacy
A study published in Nature investigated the effects of this compound on human breast cancer cells (MCF-7). Results showed a dose-dependent decrease in cell viability attributed to Hsp90 inhibition, suggesting its potential as an anticancer agent.
Case Study 2: Neuropharmacological Evaluation
In a controlled trial assessing anxiolytic properties, varying doses administered to rodents indicated a significant reduction in anxiety-like behaviors compared to control groups. This highlights its therapeutic potential in treating anxiety disorders.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(chloromethyl)-4-methoxy-3,5-dimethylpyridine involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
2-Chloro-6-(trifluoromethyl)pyridine-4-carbonitrile (CAS: 1361852-29-0)
- Substituents : 2-Cl, 6-CF₃, 4-CN.
- Key Properties: The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound valuable in agrochemical and pharmaceutical intermediates. The cyano group facilitates nucleophilic substitutions.
- Applications : Used in Suzuki-Miyaura couplings for bioactive molecule synthesis .
2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS: 89581-58-8)
- Substituents : Pyrimidine core with 2-Cl, 6-CH₃, and 4-COOH.
- Key Properties : The pyrimidine ring introduces distinct electronic properties compared to pyridines, favoring hydrogen bonding and metal coordination. The carboxylic acid group enables conjugation with amines or alcohols.
- Applications : Pharmaceutical intermediate for kinase inhibitors .
2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride (CAS: 86604-75-3)
3-Bromo-6-(trifluoromethoxy)pyridin-2-amine (CAS: 1361825-47-9)
- Substituents : 3-Br, 6-OCF₃, 2-NH₂.
- Key Properties: The amino group directs electrophilic substitutions, while bromine and trifluoromethoxy groups enhance halogen bonding and oxidative stability.
- Applications : Building block for fluorinated drug candidates .
Comparative Data Table
Research Findings and Functional Insights
- Reactivity in Cross-Coupling : The chloromethyl group in the target compound undergoes efficient alkylation with hydroxy-pyridines under silver carbonate catalysis (94% yield, 110°C, 6h) . In contrast, trifluoromethyl-substituted analogs require palladium catalysts for analogous transformations .
- Steric and Electronic Effects: Methoxy and methyl groups in the target compound reduce ring electron density, favoring electrophilic substitutions at the 4-position. Pyrimidine analogs exhibit higher polarity due to the N-heterocyclic core, affecting solubility in non-polar solvents .
Biological Activity
2-Chloro-6-(chloromethyl)-4-methoxy-3,5-dimethylpyridine is a heterocyclic organic compound notable for its unique substitution pattern on the pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an intermediate in synthesizing various pharmaceuticals, including proton pump inhibitors and other biologically active compounds.
Chemical Structure and Properties
The compound features:
- Chloromethyl group at the second position
- Methoxy group at the fourth position
- Methyl groups at the third and fifth positions
This specific arrangement enhances its reactivity and biological interactions, making it a subject of interest in drug development.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties :
- Proton Pump Inhibition :
- Genotoxicity Studies :
Synthesis Pathways
The synthesis of this compound typically involves several steps:
- Starting from 3,5-dimethyl-4-methoxypyridine, chlorination reactions are performed to introduce the chloromethyl group.
- Alternative methods may include using intermediates like 2-methylpyridine N-oxide with reagents such as phosphorus oxychloride .
Case Study 1: Anticancer Activity Evaluation
A study evaluated the antiproliferative activity of various derivatives of pyridine, including this compound against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). Results indicated significant inhibition of cell growth, suggesting potential therapeutic applications in oncology .
Case Study 2: Proton Pump Inhibitors Development
In a pharmaceutical context, this compound was utilized as a key intermediate in developing new proton pump inhibitors. The efficacy of these inhibitors was tested in vitro, demonstrating effective reduction of gastric acid secretion comparable to established drugs .
Applications
The unique properties of this compound lead to various applications:
- Pharmaceutical Development : As an intermediate in synthesizing drugs targeting cancer and acid-related disorders.
- Agricultural Chemicals : Utilized in formulating agrochemicals to enhance pest resistance .
- Biochemical Research : Explored for its potential in biochemical assays to discover new drug targets .
Q & A
Q. What analytical challenges arise in quantifying trace impurities, and what orthogonal methods are recommended?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
